![molecular formula C18H18N2O B12608667 4-{4-[(E)-Benzylideneamino]anilino}pent-3-en-2-one CAS No. 918401-87-3](/img/structure/B12608667.png)
4-{4-[(E)-Benzylideneamino]anilino}pent-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{4-[(E)-Benzylideneamino]anilino}pent-3-en-2-one is an organic compound that belongs to the class of enaminones Enaminones are compounds that contain both an enamine and a ketone functional group This particular compound is characterized by the presence of a benzylideneamino group attached to an aniline moiety, which is further connected to a pent-3-en-2-one backbone
Méthodes De Préparation
The synthesis of 4-{4-[(E)-Benzylideneamino]anilino}pent-3-en-2-one can be achieved through several synthetic routes. One common method involves the condensation of 4-aminobenzaldehyde with pent-3-en-2-one in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction .
Analyse Des Réactions Chimiques
4-{4-[(E)-Benzylideneamino]anilino}pent-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-{4-[(E)-Benzylideneamino]anilino}pent-3-en-2-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-{4-[(E)-Benzylideneamino]anilino}pent-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors in biological systems, leading to various biochemical effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.
Comparaison Avec Des Composés Similaires
4-{4-[(E)-Benzylideneamino]anilino}pent-3-en-2-one can be compared with other similar compounds, such as:
4-(2-Methyl-anilino)pent-3-en-2-one: This compound has a similar enaminone structure but with a methyl group instead of a benzylideneamino group.
β-Enaminones and β-Enaminoesters: These compounds share the enaminone backbone but differ in the substituents attached to the nitrogen and carbon atoms.
The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
918401-87-3 |
|---|---|
Formule moléculaire |
C18H18N2O |
Poids moléculaire |
278.3 g/mol |
Nom IUPAC |
4-[4-(benzylideneamino)anilino]pent-3-en-2-one |
InChI |
InChI=1S/C18H18N2O/c1-14(12-15(2)21)20-18-10-8-17(9-11-18)19-13-16-6-4-3-5-7-16/h3-13,20H,1-2H3 |
Clé InChI |
QQEFUOAWFITDJM-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(=O)C)NC1=CC=C(C=C1)N=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


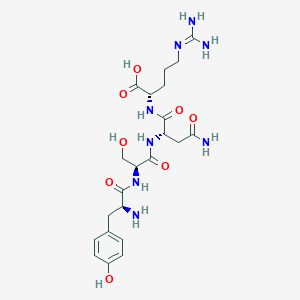
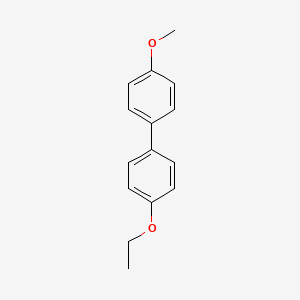
![5-Benzoyl-3-[(4-fluorophenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-one](/img/structure/B12608604.png)
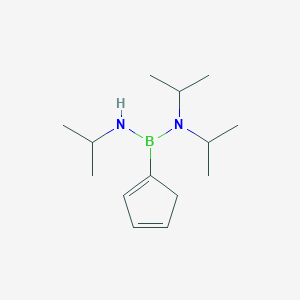
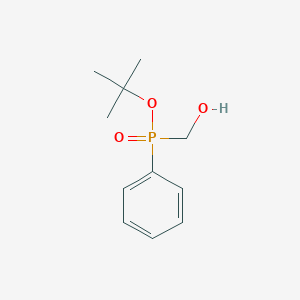

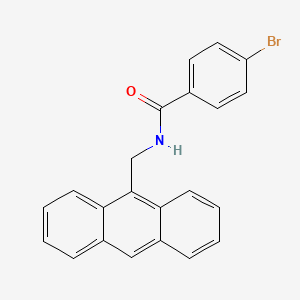
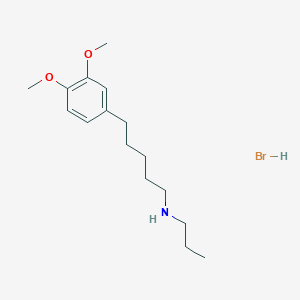
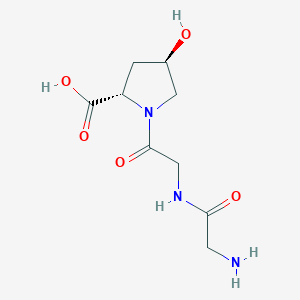
![3,3'-[([1,1'-Biphenyl]-4-yl)methylene]bis(5-methoxy-1H-indole)](/img/structure/B12608665.png)
![2,2'-[4-(4-Ethoxyphenyl)-4H-1,2,4-triazole-3,5-diyl]dipyridine](/img/structure/B12608669.png)
![2-[2-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethenyl]quinolin-8-ol](/img/structure/B12608670.png)
![N-[2-(2H-1,3-Benzodioxol-5-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B12608677.png)
![4-Isoquinolinecarbonitrile, 5-[[1-(3-hydroxypropyl)-4-piperidinyl]oxy]-](/img/structure/B12608684.png)
